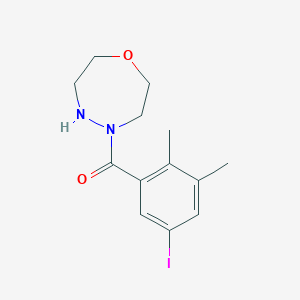![molecular formula C16H23N5OS B7436255 1-[1-(4-ethylsulfanylphenyl)ethyl]-3-[3-(1H-1,2,4-triazol-5-yl)propyl]urea](/img/structure/B7436255.png)
1-[1-(4-ethylsulfanylphenyl)ethyl]-3-[3-(1H-1,2,4-triazol-5-yl)propyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(4-ethylsulfanylphenyl)ethyl]-3-[3-(1H-1,2,4-triazol-5-yl)propyl]urea is a chemical compound that has received significant attention from the scientific community due to its potential applications in various fields. This compound is commonly referred to as ETPU and has been studied extensively for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism of Action
The mechanism of action of ETPU is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in fungal and bacterial cells. ETPU has been found to target the cell wall and membrane of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects:
ETPU has been found to have minimal toxicity and does not exhibit any significant biochemical or physiological effects in humans or animals. However, further studies are needed to fully understand the long-term effects of ETPU exposure.
Advantages and Limitations for Lab Experiments
One of the main advantages of ETPU is its broad-spectrum activity against fungi and bacteria, making it a potential candidate for the development of new drugs. However, ETPU has some limitations for lab experiments, including its low solubility in water and its potential interference with certain assays.
Future Directions
There are several future directions for the study of ETPU. One potential direction is the development of new drugs based on ETPU for the treatment of fungal and bacterial infections. Another direction is the study of ETPU for its potential use in agriculture as a plant growth enhancer and disease resistance agent. Additionally, further studies are needed to fully understand the mechanism of action of ETPU and its long-term effects on human health and the environment.
Synthesis Methods
The synthesis of ETPU involves the reaction of 4-ethylsulfanylphenylacetic acid with 1,2,4-triazole-5-carboxylic acid to form the intermediate 1-(4-ethylsulfanylphenyl)-2-(1H-1,2,4-triazol-5-yl)ethylamine. This intermediate is then reacted with 3-bromopropyl isocyanate to form the final product, 1-[1-(4-ethylsulfanylphenyl)ethyl]-3-[3-(1H-1,2,4-triazol-5-yl)propyl]urea.
Scientific Research Applications
ETPU has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, ETPU has been found to exhibit antifungal and antibacterial properties, making it a potential candidate for the development of new drugs. In agriculture, ETPU has been studied for its ability to enhance plant growth and resist diseases. In material science, ETPU has been studied for its potential use in the development of new materials with improved properties.
properties
IUPAC Name |
1-[1-(4-ethylsulfanylphenyl)ethyl]-3-[3-(1H-1,2,4-triazol-5-yl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5OS/c1-3-23-14-8-6-13(7-9-14)12(2)20-16(22)17-10-4-5-15-18-11-19-21-15/h6-9,11-12H,3-5,10H2,1-2H3,(H2,17,20,22)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVKUCPCNAVTML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(C)NC(=O)NCCCC2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-ethylsulfanylphenyl)ethyl]-3-[3-(1H-1,2,4-triazol-5-yl)propyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]-3-nitro-1H-pyridin-2-one](/img/structure/B7436180.png)
![N-[3-(cyanomethoxy)phenyl]-3-cyclohexylpyrrolidine-1-carboxamide](/img/structure/B7436181.png)
![[4-(Methylamino)quinazolin-7-yl]-[3-(oxolan-2-yl)morpholin-4-yl]methanone](/img/structure/B7436191.png)
![3-methyl-5-[4-(3-nitro-2-oxo-1H-pyridin-4-yl)piperazin-1-yl]-1,2-thiazole-4-carbonitrile](/img/structure/B7436206.png)
![N-[5-(2-hydroxyethyl)-1,3-thiazol-2-yl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxamide](/img/structure/B7436213.png)

![6-[3-(methylsulfonylmethyl)piperidin-1-yl]-N-phenylpyrimidin-4-amine](/img/structure/B7436218.png)
![6-(3-Cyclobutylpropylsulfanyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7436224.png)
![1-[[(4-Amino-1-tert-butylpyrazolo[3,4-d]pyrimidin-6-yl)amino]methyl]cyclopentane-1-carboxamide](/img/structure/B7436227.png)

![[1-(6-anilinopyrimidin-4-yl)piperidin-3-yl] N,N-dimethylcarbamate](/img/structure/B7436243.png)
![(1-Ethoxycyclobutyl)-[4-(6-fluoropyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B7436248.png)
![2-[4-[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)benzoyl]piperazin-1-yl]acetonitrile](/img/structure/B7436250.png)
![N-cyclopropyl-4-(1,3-dioxolan-2-yl)-N-[3-(2-methylphenyl)cyclobutyl]benzamide](/img/structure/B7436260.png)